Methasterone

Description

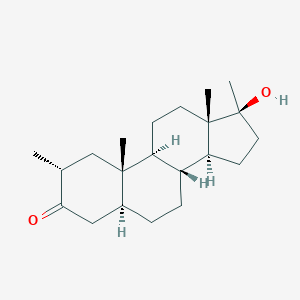

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCXSMWLJFBNM-FOVYBZIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187472 | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-88-2 | |

| Record name | Methasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3381-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methasterone's Mechanism of Action in Muscle Hypertrophy: A Technical Whitepaper

Abstract

Methasterone, a synthetic anabolic-androgenic steroid (AAS), is recognized for its potent effects on muscle hypertrophy. This document provides a detailed technical overview of the molecular mechanisms through which this compound is proposed to exert its anabolic effects. It is intended for researchers, scientists, and professionals in drug development. The primary mechanism is centered on the activation of the androgen receptor (AR), leading to a cascade of genomic and non-genomic signaling events that ultimately enhance muscle protein synthesis and inhibit protein degradation. Due to its status as a "designer steroid" that was never officially marketed for medical use, publicly available, peer-reviewed quantitative data and specific experimental protocols on this compound are limited.[1] This guide synthesizes the available information and extrapolates from data on structurally similar androgens to present a comprehensive model of its action.

Introduction

This compound (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), also known as methyldrostanolone, is a C-17 alpha-alkylated oral anabolic steroid derived from dihydrotestosterone (DHT).[1] It gained notoriety under the brand name "Superdrol." Its chemical modifications enhance its anabolic properties while reportedly exhibiting weaker androgenic activity.[1][2] The primary molecular target for this compound, like other AAS, is the androgen receptor (AR).[3] The interaction with the AR initiates a series of events that promote an increase in skeletal muscle mass. These can be broadly categorized into genomic and non-genomic pathways.[4]

Quantitative Anabolic and Androgenic Data

| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Q-Ratio (Anabolic/Androgenic) | Reference |

| This compound | 400% | 20% | 20 | [1] |

This data is based on assays described in Vida's "Androgens and Anabolic Agents," a standard reference in the field.[1]

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The anabolic and androgenic ratio of steroids like this compound is determined using the Hershberger assay.[5][6] This in vivo assay uses castrated prepubertal male rats to measure the androgen-dependent growth of specific tissues.

Protocol Outline:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains), typically castrated around postnatal day 42.[7]

-

Acclimation: A post-castration recovery period of 7-10 days allows for the regression of androgen-dependent tissues.

-

Dosing: The test compound (this compound) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[6]

-

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.[8]

-

Endpoints:

-

Data Analysis: The dose-response curves for the test compound on these tissues are compared to those of a reference standard (e.g., methyltestosterone) to determine relative potencies.

Androgen Receptor Binding Assay

To quantify the binding affinity of this compound to the androgen receptor, a competitive radioligand binding assay would be employed.

Protocol Outline:

-

Receptor Source: Cytosol prepared from androgen-sensitive tissue, such as rat prostate, or cells engineered to express the human androgen receptor.[9]

-

Radioligand: A high-affinity, non-metabolizable synthetic androgen, such as [3H]-methyltrienolone (R1881), is used.[10][11]

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

To ensure specificity for the androgen receptor, other steroid receptors can be blocked with an excess of a suitable non-androgenic steroid (e.g., triamcinolone acetonide to block glucocorticoid and progesterone receptors).[12]

-

The reaction is incubated to equilibrium.

-

-

Separation: Bound and free radioligand are separated (e.g., using dextran-coated charcoal or filtration).

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibitory constant (Ki) or the Relative Binding Affinity (RBA) compared to a reference androgen like DHT.[13][14]

Core Signaling Pathways for Muscle Hypertrophy

This compound's anabolic effects are mediated through two primary, interconnected signaling pathways: the genomic and non-genomic pathways.

Genomic Signaling Pathway

This is the classical, well-established mechanism of action for androgens. It involves the direct regulation of gene expression.

Non-Genomic Signaling Pathways

Androgens can also elicit rapid cellular responses that do not require direct gene transcription. These non-genomic pathways involve the activation of intracellular signaling cascades, which can also contribute to muscle hypertrophy. The primary cascades implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.[15][16]

Logical Relationship of Anabolic Action

The ultimate outcome of this compound administration on muscle tissue is the result of a coordinated series of events, beginning with receptor binding and culminating in altered protein metabolism.

Conclusion

This compound promotes muscle hypertrophy primarily through its potent agonism of the androgen receptor. This interaction triggers both genomic and likely non-genomic signaling cascades. The genomic pathway leads to the increased transcription of genes involved in muscle protein synthesis. Concurrently, non-genomic pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades, are likely activated, further stimulating protein synthesis and inhibiting catabolism. The result is a net positive protein balance within the muscle cell, leading to an increase in muscle fiber size. While the broad strokes of this mechanism are well-understood from the study of other potent androgens, further research with specific, quantitative data on this compound is required to fully elucidate its precise molecular interactions and signaling dynamics. The lack of such data highlights the challenges in characterizing the pharmacology of unapproved "designer" compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Functions and side effects_Chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Up-regulation of androgen receptor binding in male rat fat pad adipose precursor cells exposed to testosterone: study in a whole cell assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blog.ufes.br [blog.ufes.br]

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Methasterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), a synthetic anabolic-androgenic steroid (AAS), exhibits potent anabolic properties with comparatively weak androgenic effects. Initially synthesized for potential therapeutic applications, it gained notoriety as a "designer steroid" in the dietary supplement market under the name Superdrol. This guide provides a comprehensive overview of the pharmacological and toxicological characteristics of this compound, with a focus on its mechanism of action, metabolic fate, and significant adverse effects, particularly its pronounced hepatotoxicity. Detailed experimental methodologies and signaling pathways are presented to offer a complete technical resource for the scientific community.

Introduction

This compound is a C17-alpha-alkylated derivative of dihydrotestosterone (DHT). The addition of a methyl group at the C-2α position and another at the C-17α position significantly enhances its oral bioavailability and anabolic potency.[1] Despite early research suggesting a high anabolic-to-androgenic ratio, this compound was never officially marketed as a pharmaceutical drug.[2] It later emerged in the early 2000s as an over-the-counter dietary supplement, leading to its classification as a Schedule III controlled substance in the United States and its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[3] This guide aims to consolidate the available scientific information on this compound to serve as a technical reference for researchers.

Pharmacological Profile

Mechanism of Action

This compound, like other AAS, exerts its effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Upon binding, the this compound-AR complex translocates to the nucleus, where it functions as a ligand-dependent transcription factor, modulating the expression of androgen-responsive genes. This leads to increased protein synthesis and nitrogen retention in skeletal muscle, accounting for its potent anabolic effects.[5]

Anabolic and Androgenic Activity

Early studies reported this compound to be 400% as anabolic and 20% as androgenic as methyltestosterone when administered orally, yielding a Q-ratio (anabolic to androgenic ratio) of 20.[2] This high ratio indicates a strong dissociation of anabolic effects from androgenic side effects, a desirable characteristic for therapeutic applications that was never realized.

Table 1: Comparative Anabolic and Androgenic Activity

| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Q-Ratio (Anabolic:Androgenic) |

| This compound | 400% | 20% | 20 |

| Methyltestosterone | 100% | 100% | 1 |

Note: Data is based on early preclinical studies and may not directly translate to human effects.[2]

Pharmacokinetics and Metabolism

The 17α-methylation of this compound makes it orally bioavailable by reducing first-pass hepatic metabolism.[6] Metabolism of this compound proceeds through Phase I (oxidation, reduction) and Phase II (conjugation) pathways. The primary routes of Phase I metabolism include hydroxylation at various positions (C2, C12, C16, C20) and reduction of the C3-keto group.[7] The resulting metabolites are then primarily excreted in the urine as glucuronide conjugates.[7] No significant sulfated metabolites have been detected.[7]

Toxicological Profile

The most significant and well-documented adverse effect of this compound is its hepatotoxicity.[1] The 17α-alkylation is a known contributor to liver stress with oral AAS.

Hepatotoxicity

Numerous case reports have linked this compound use to severe cholestatic liver injury.[8][9] The typical presentation includes jaundice, pruritus, and elevated liver enzymes.[2] Histological findings often reveal bland cholestasis with minimal inflammation. While liver function typically normalizes after cessation of the drug, the recovery period can be prolonged.[8]

Table 2: Summary of Reported Liver Function Test Abnormalities in this compound-Induced Hepatotoxicity

| Parameter | Reported Range of Peak Values | Reference |

| Total Bilirubin | 27 - 41.2 mg/dL | [2][5] |

| Alanine Aminotransferase (ALT) | 98 - 125 U/L | [5] |

| Aspartate Aminotransferase (AST) | 63 - 71 U/L | [5] |

| Alkaline Phosphatase (ALP) | 262 - 353 IU/L | [5] |

Note: These values are derived from case reports and represent a range of observed toxicities. Individual responses can vary significantly.

Other Adverse Effects

Beyond hepatotoxicity, other potential adverse effects associated with this compound use are consistent with those of other AAS and include:

-

Cardiovascular: Negative alterations in lipid profiles (decreased HDL, increased LDL), hypertension.

-

Endocrine: Suppression of endogenous testosterone production, testicular atrophy, infertility.

-

Dermatological: Acne, hair loss.

-

Psychological: Mood swings, aggression.

Experimental Protocols

Androgen Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (LBD)

-

Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881)

-

Test compound (this compound)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Filter apparatus with glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compound and a reference standard (e.g., Dihydrotestosterone).

-

In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or reference standard.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[6]

Animal Model:

-

Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.

Procedure:

-

Following a post-castration recovery period (e.g., 7 days), randomly assign animals to treatment groups: vehicle control, reference androgen (e.g., testosterone propionate), and various dose levels of the test compound (this compound).

-

Administer the test compound and reference androgen daily for a specified duration (e.g., 10 consecutive days) via oral gavage or subcutaneous injection.

-

Record body weights daily.

-

At the end of the treatment period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:

-

Androgenic: Ventral prostate, seminal vesicles (with coagulating glands), glans penis.

-

Anabolic: Levator ani muscle.

-

-

Record the wet weights of these tissues.

-

Calculate the mean tissue weights for each treatment group and compare them to the vehicle control group to determine anabolic and androgenic activity.

Analysis of this compound Metabolites by GC-MS

This protocol describes the general workflow for identifying this compound metabolites in urine.

Sample Preparation:

-

Collect urine samples before and after administration of this compound.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.

-

Extract the deconjugated steroids from the urine using a suitable organic solvent (e.g., diethyl ether or a solid-phase extraction cartridge).

-

Evaporate the organic solvent to dryness.

-

Derivatize the dried extract to improve the volatility and chromatographic properties of the steroids (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the metabolites on a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).

-

Use a temperature program to elute the compounds.

-

Acquire mass spectra in full-scan mode to identify potential metabolites based on their fragmentation patterns and retention times compared to reference standards (if available).

Signaling Pathways and Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the androgen receptor upon activation by an agonist like this compound.

Caption: Classical genomic signaling pathway of this compound via the androgen receptor.

Experimental Workflow for Anabolic/Androgenic Activity Assessment

The following diagram outlines the experimental workflow for determining the anabolic and androgenic activity of a test compound using the Hershberger assay.

Caption: Workflow for the Hershberger assay to assess anabolic and androgenic activity.

Logical Relationship of this compound-Induced Hepatotoxicity

This diagram illustrates the proposed logical cascade of events leading to liver injury following this compound administration.

References

- 1. researchgate.net [researchgate.net]

- 2. minervamedica.it [minervamedica.it]

- 3. rjp.nipne.ro [rjp.nipne.ro]

- 4. scribd.com [scribd.com]

- 5. epa.gov [epa.gov]

- 6. Methasteron-associated cholestatic liver injury: clinicopathologic findings in 5 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Androgenic anabolic steroid-induced liver injury: two case reports assessed for causality by the updated Roussel Uclaf Causality Assessment Method (RUCAM) score and a comprehensive review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2α,17α-dimethyl-5α-androstan-17β-ol-3-one, also known by the names Methasterone and Superdrol, is a synthetic anabolic-androgenic steroid (AAS). First synthesized in 1956 by Syntex Corporation, it was initially investigated for its potential anti-tumor properties.[1][2] While never officially marketed as a prescription drug, it later emerged as a "designer steroid."[2] This technical guide provides an in-depth overview of the synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and a review of its mechanism of action.

Synthesis Pathways

The primary and most well-documented synthesis of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one involves the catalytic hydrogenation of Oxymetholone (17β-hydroxy-2-(hydroxymethylene)-17α-methyl-5α-androstan-3-one).

Primary Synthesis Route: Catalytic Hydrogenation of Oxymetholone

This pathway involves the reduction of the C4-C5 double bond and the removal of the 2-hydroxymethylene group of Oxymetholone.

Experimental Protocol:

A solution of 2.05 grams of Oxymetholone is prepared in 160 mL of ethanol at room temperature. To this solution, 2.50 grams of 5% palladium on charcoal (Pd/C) is added as a catalyst. The mixture is then subjected to hydrogenation in a Parr reactor under a pressure of 3 bar for 36 hours at room temperature. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Following the reaction, the mixture is filtered through a pad of silica gel to remove the catalyst, and the ethanol is evaporated to yield the crude product. Purification is achieved through column chromatography on silica gel using a hexane-ethyl acetate (1:1) solvent system, resulting in a colorless solid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one from Oxymetholone.

| Parameter | Value | Reference |

| Starting Material | Oxymetholone | |

| Reagents | Ethanol, 5% Palladium on Charcoal | |

| Reaction Time | 36 hours | |

| Temperature | Room Temperature | |

| Pressure | 3 bar | |

| Yield | 68% | |

| Melting Point | 145.5-150.5 °C | |

| Optical Rotation | +17.5° (in Methanol) |

Spectroscopic Characterization

Mechanism of Action and Signaling Pathway

As an anabolic-androgenic steroid, 2α,17α-dimethyl-5α-androstan-17β-ol-3-one is presumed to exert its effects through interaction with the androgen receptor (AR). The following diagram illustrates the general signaling pathway of androgen receptors.

Metabolic Pathway

The metabolism of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one primarily occurs in the liver and involves several key transformations, including hydroxylation and reduction. The major metabolic routes are the reduction of the 3-keto group and hydroxylation at various positions on the steroid skeleton.[4]

Conclusion

This technical guide has detailed a primary synthesis pathway for 2α,17α-dimethyl-5α-androstan-17β-ol-3-one from Oxymetholone, providing a comprehensive experimental protocol and associated quantitative data. Furthermore, the presumed mechanism of action via the androgen receptor signaling pathway and the metabolic fate of the compound have been illustrated. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. Further research to obtain and publish detailed spectroscopic data (¹H and ¹³C NMR) of the final compound would be a beneficial contribution to the scientific literature.

References

- 1. This compound (Superdrol, methasteron, methyldrostanolone) | JuicedMuscle.com [juicedmuscle.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structural transformation of this compound with Cunninghamella blakesleeana and Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

An In-Depth Technical Guide on the Binding Affinity of Methasterone for the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methasterone's interaction with the androgen receptor (AR), focusing on its binding affinity, the experimental methods used for its determination, and the subsequent signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of anabolic-androgenic steroids.

Introduction to this compound

This compound, also known as methyldrostanolone, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] It is a 17α-alkylated derivative of dihydrotestosterone (DHT) and was first synthesized in 1956.[1] While never marketed for medical use, it gained notoriety as a "designer steroid" in the dietary supplement industry.[1] this compound is recognized for its potent anabolic effects, promoting muscle growth and strength, while exhibiting comparatively weaker androgenic activity.[1][2] Reports suggest it possesses 400% of the anabolic activity and 20% of the androgenic activity of methyltestosterone.[1][3]

Quantitative Analysis of Androgen Receptor Binding Affinity

For context, the binding affinities of endogenous androgens and other synthetic steroids are presented in the tables below. These values, obtained from various in vitro studies, provide a benchmark for understanding the potential binding potency of this compound.

Table 1: Binding Affinity of Endogenous Androgens for the Androgen Receptor

| Ligand | Dissociation Constant (Kd) [nM] | Source |

| Dihydrotestosterone (DHT) | 0.22 ± 0.09 | [4] |

| Testosterone | ~2.2 | [5] |

Table 2: Relative Binding Affinity (RBA) of Various Anabolic-Androgenic Steroids

| Compound | Relative Binding Affinity (%)* | Source |

| Methyltrienolone (MT) | 100 | [6] |

| 19-Nortestosterone (Nandrolone) | > MT | [6] |

| Methenolone | > Testosterone | [6] |

| Testosterone | < Methenolone | [6] |

| 1α-Methyl-DHT | < Testosterone | [6] |

| Stanozolol | < 5 | [6] |

| Methandienone | < 5 | [6] |

| Fluoxymesterone | < 5 | [6] |

*Relative to Methyltrienolone (MT).

Experimental Protocols for Determining Androgen Receptor Binding Affinity

The binding affinity of compounds like this compound to the androgen receptor is typically determined using competitive binding assays. Below is a detailed methodology for a common type of androgen receptor competitive binding assay.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the androgen receptor.

Objective: To determine the IC50 and subsequently the Ki of a test compound for the androgen receptor.

Materials:

-

Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from tissues rich in AR, such as rat prostate.

-

Radioligand: A high-affinity radiolabeled androgen, typically [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT).

-

Test Compound: this compound.

-

Reference Compound: A known AR ligand, such as Dihydrotestosterone (DHT) or unlabeled R1881.

-

Assay Buffer: A suitable buffer to maintain protein stability and binding, e.g., TEG buffer (Tris-HCl, EDTA, glycerol).

-

Scintillation Cocktail: For detecting radioactivity.

-

Filtration Apparatus: To separate bound from free radioligand.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) and the reference compound.

-

Prepare a working solution of the radioligand at a concentration typically at or below its Kd.

-

Prepare the androgen receptor preparation at a concentration that results in a sufficient signal-to-noise ratio.

-

-

Assay Incubation:

-

In a microplate or test tubes, combine the androgen receptor preparation, the radioligand, and varying concentrations of the test compound or reference compound.

-

Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference compound).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Canonical androgen receptor signaling pathway.

The anabolic effects of this compound are a result of the upregulation of genes involved in protein synthesis and muscle growth. [7]Anabolic-androgenic steroids can influence various signaling pathways that regulate muscle protein synthesis, including the Notch and Wnt pathways, through their interaction with the androgen receptor. [7]

Conclusion

This compound is a potent synthetic anabolic-androgenic steroid that exerts its effects primarily through binding to the androgen receptor. While quantitative data on its binding affinity is not widely published, it is understood to be a potent agonist. The methodologies for determining its binding characteristics are well-established, primarily relying on competitive binding assays. The subsequent activation of the androgen receptor signaling pathway leads to the modulation of gene expression, resulting in its pronounced anabolic effects. Further research to quantify the binding kinetics of this compound and to fully elucidate its downstream signaling targets will provide a more complete understanding of its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Federal Register :: Classification of Two Steroids, Prostanozol and this compound, as Schedule III Anabolic Steroids Under the Controlled Substances Act [federalregister.gov]

- 3. This compound Insights: Unique Characteristics of Anabolic-Androgenic Steroids – Part 8 - MESO-Rx [thinksteroids.com]

- 4. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Anabol: An In-depth Technical Guide to the Initial Discovery and Historical Context of Methasterone Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methasterone, a synthetic and orally active anabolic-androgenic steroid (AAS), presents a unique case study in steroid development and regulation. Initially synthesized in 1956 by Syntex Corporation during a search for anti-tumor agents, it was noted for its potent anabolic activity and low androgenicity but was never commercialized as a prescription drug.[1][2] It later re-emerged in 2005 as a "designer steroid" in the dietary supplement market under the name "Superdrol," leading to its eventual classification as a controlled substance.[3][4] This technical guide provides a comprehensive overview of the initial discovery, historical context, and early pharmacological evaluation of this compound, presenting available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Initial Discovery and Historical Context

The journey of this compound, chemically known as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one, began within the laboratories of Syntex Corporation, a company at the forefront of steroid research in the mid-20th century.[1][5] The first mention of its synthesis appeared in the scientific literature in 1956, a result of research aimed at discovering novel compounds with anti-tumor properties.[1][3]

A subsequent, more detailed journal article in 1959 further elaborated on its synthesis and began to characterize its biological activity.[1][6] This research confirmed its tumor-inhibiting properties and, significantly, identified it as a "potent orally active anabolic agent exhibiting only weak androgenic activity."[1][3] Despite these promising findings, this compound was never brought to market for medical use.[1] Its non-17α-alkylated counterpart, drostanolone propionate, was, however, commercialized by Syntex under the brand name Masteron.[1]

This compound remained largely in scientific obscurity until 2005 when it resurfaced in the unregulated dietary supplement market as the primary ingredient in a product named "Superdrol".[2][3] Marketed as a "prohormone," it was sold over-the-counter, likely as an attempt to circumvent the Anabolic Steroids Control Act of 1990.[3][4] This act, and its 2004 revision, listed specific AAS as controlled substances; since this compound was not commercially available when the law was enacted, it was not explicitly listed.[1] Its re-emergence prompted warnings from the U.S. Food and Drug Administration (FDA) and its addition to the World Anti-Doping Agency (WADA) list of prohibited substances in 2006.[1][7][8]

Pharmacological Profile and Data

Early research established this compound as a potent anabolic agent with a notable dissociation from its androgenic effects. The standard reference text, Vida's "Androgens and Anabolic Agents," published the results of assays determining its activity relative to methyltestosterone.[1][3]

Quantitative Pharmacological Data

| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio (Q-ratio) | Oral Bioavailability |

| This compound | 400% | 20% | 20 | Similar to Methyltestosterone |

| Methyltestosterone | 100% | 100% | 1 | - |

Data sourced from Vida's "Androgens and Anabolic Agents" as cited in multiple sources.[1][2][3]

Chemical Identity

| Identifier | Value |

| Chemical Name | 2α,17α-dimethyl-5α-androstan-17β-ol-3-one |

| Other Names | Methyldrostanolone, Superdrol, 2α,17α-dimethyl-DHT |

| Molecular Formula | C21H34O2 |

| Molar Mass | 318.501 g·mol−1 |

| CAS Number | 3381-88-2 |

Experimental Protocols

The initial characterization of this compound's anabolic and androgenic properties relied on established animal models and bioassays of the era.

Anabolic and Androgenic Activity Assessment in Castrated Rats

A foundational method for evaluating the activity of anabolic steroids is the Hershberger assay, which was employed in the early studies of this compound.[6][9]

Objective: To determine the anabolic and androgenic potency of a test compound by measuring its effect on the weights of specific tissues in castrated male rats.

Methodology:

-

Animal Model: Immature male rats were castrated to remove the endogenous source of androgens.

-

Administration: The castrated rats were administered this compound both subcutaneously and orally.[6] Control groups would have included animals treated with a vehicle, testosterone, and methyltestosterone.[6]

-

Tissue Analysis: After a set period of treatment, the animals were euthanized, and specific tissues were dissected and weighed.

-

Data Analysis: The weight changes in the tissues of the this compound-treated animals were compared to those of the control groups to determine its relative anabolic and androgenic potency.[6] The results indicated that this compound prevented the atrophy of these tissues, with weight increases comparable to those seen with testosterone and methyltestosterone.[6]

Androgen Receptor Binding and Transactivation Assays

Later studies to support its classification as a Schedule III substance involved more modern in vitro assays to confirm its mechanism of action.[6]

Objective: To assess the affinity of this compound for the androgen receptor (AR) and its ability to activate the receptor.

Methodology:

-

Competitive Binding Assay:

-

A preparation containing androgen receptors is incubated with a radiolabeled androgen (e.g., [3H]-testosterone).

-

Increasing concentrations of this compound are added to compete with the radiolabeled androgen for binding to the AR.

-

The amount of radiolabeled androgen that is displaced is measured, allowing for the determination of this compound's binding affinity for the AR. Results showed its affinity was comparable to testosterone.[6]

-

-

Androgen Receptor Transactivation Assay:

-

Cells (e.g., mammalian cell lines) are engineered to contain the human androgen receptor and a reporter gene linked to an androgen-responsive promoter.

-

These cells are treated with varying concentrations of this compound.

-

Activation of the AR by this compound leads to the expression of the reporter gene, which can be quantified (e.g., by measuring luminescence or color change).

-

This assay demonstrated that this compound activates the androgen receptor, with activity comparable to or greater than testosterone.[6]

-

Visualizations: Pathways and Workflows

Anabolic-Androgenic Steroid Signaling Pathway

The primary mechanism of action for this compound, like other AAS, is through the activation of the intracellular androgen receptor.

Caption: Generalized signaling pathway of this compound via the androgen receptor.

Experimental Workflow: Hershberger Assay

The workflow for the classic bioassay used to determine the anabolic and androgenic properties of steroids.

Caption: Standardized workflow for the Hershberger bioassay.

Conclusion

The history of this compound is a compelling narrative in steroid pharmacology, from its inception as a potential therapeutic agent to its clandestine reappearance as a designer steroid. The initial research by Syntex Corporation correctly identified its high anabolic potential and oral bioavailability, characteristics that were later exploited in the dietary supplement market. The foundational experimental work, utilizing classic androgen bioassays, provided the quantitative data that defined its pharmacological profile for decades. Understanding this initial discovery and historical context is crucial for researchers in the fields of endocrinology, toxicology, and drug development, offering insights into the structure-activity relationships of anabolic steroids and the enduring challenge of regulating performance-enhancing drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aasrawcom.wordpress.com [aasrawcom.wordpress.com]

- 3. This compound (Superdrol, methasteron, methyldrostanolone) | JuicedMuscle.com [juicedmuscle.com]

- 4. insidebodybuilding.com [insidebodybuilding.com]

- 5. Steroid research at Syntex: "the pill" and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Federal Register :: Classification of Two Steroids, Prostanozol and this compound, as Schedule III Anabolic Steroids Under the Controlled Substances Act [federalregister.gov]

- 7. Structural transformation of this compound with Cunninghamella blakesleeana and Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 9. This compound Insights: Unique Characteristics of Anabolic-Androgenic Steroids – Part 8 - MESO-Rx [thinksteroids.com]

The Metabolic Fate of Methasterone: An In-Depth Technical Guide to its In Vitro and In Vivo Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasterone (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one), a potent oral anabolic-androgenic steroid, has garnered significant attention in both clinical and forensic research due to its complex metabolic pathways and potential for misuse.[1][2] Understanding the biotransformation of this compound is critical for developing robust analytical methods for its detection, assessing its pharmacological and toxicological profile, and for guiding the development of new therapeutic agents. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, detailing identified metabolites, enzymatic pathways, and the experimental protocols utilized for their characterization.

In Vitro Metabolism

In vitro studies using human liver subcellular fractions, such as microsomes and S9 fractions, have been instrumental in elucidating the primary metabolic routes of this compound.[2][3] These systems provide a controlled environment to study phase I and phase II metabolic reactions, mimicking the enzymatic processes that occur in the liver.

Key Metabolic Pathways

The primary in vitro metabolic transformations of this compound involve:

-

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid backbone is a major metabolic route. Key hydroxylation sites include C2, C6, C12, C16, and C20.[2]

-

Reduction: The C3-keto group of this compound is susceptible to reduction, leading to the formation of 3-hydroxy metabolites.[1]

-

Phase II Conjugation: Following phase I modifications, this compound and its metabolites can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.[1][2]

Identified In Vitro Metabolites of this compound

| Metabolite ID | Name | Metabolic Reaction | In Vitro System | Reference |

| M1 | 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | 5β-reduction | Human Liver S9 | [1] |

| M2 | 2α,17α-dimethyl-5α-androstan-3α,17β-diol | 3α-reduction | Human Liver S9 | [1] |

| M3 | 2α,17α-dimethyl-5α-androstan-3β,17β-diol | 3β-reduction | Human Liver S9 | [1] |

| M4 | 2α,17α-dimethyl-5α-androstane-2β,3α,17β-triol | Hydroxylation and Reduction | Human Liver S9 | [1] |

| M5 | 2α,17α-dimethyl-5α-androstane-2β,3β,17β-triol | Hydroxylation and Reduction | Human Liver S9 | [1] |

| - | Hydroxylated Metabolites | Hydroxylation at C2, C12, C16, C20 | Human Liver Microsomes | [2] |

In Vivo Metabolism

Human administration studies have provided a comprehensive picture of the metabolic fate of this compound in the body. Analysis of urine samples post-administration has revealed a multitude of phase I and phase II metabolites, many of which are excreted as glucuronide and sulfate conjugates.[1][2]

Key Metabolic Pathways

The in vivo metabolism of this compound largely mirrors the pathways observed in vitro, with hydroxylation and reduction being the predominant phase I reactions, followed by extensive phase II conjugation. The primary routes of biotransformation are:

-

Hydroxylation: Multiple hydroxylated metabolites have been identified in urine, indicating that this is a major pathway for the elimination of this compound.

-

Reduction: The C3-keto group is readily reduced to form 3α- and 3β-hydroxy metabolites.

-

Glucuronidation: A significant portion of the phase I metabolites are excreted as O-glucuronides.

-

Sulfation: Sulfated conjugates of this compound metabolites are also detected in urine, although generally to a lesser extent than glucuronides.[2]

Identified In Vivo Urinary Metabolites of this compound

| Metabolite ID | Name | Metabolic Reaction | Conjugation | Reference |

| M1 | 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | 5β-reduction | Glucuronide | [1] |

| M2 | 2α,17α-dimethyl-5α-androstan-3α,17β-diol | 3α-reduction | Glucuronide | [1] |

| M3 | 2α,17α-dimethyl-5α-androstan-3β,17β-diol | 3β-reduction | Glucuronide | [1] |

| M4 | 2α,17α-dimethyl-5α-androstane-2β,3α,17β-triol | Hydroxylation and Reduction | Glucuronide | [1] |

| M5 | 2α,17α-dimethyl-5α-androstane-2β,3β,17β-triol | Hydroxylation and Reduction | Glucuronide | [1] |

| M6 | Hydroxylated metabolite | Hydroxylation | Glucuronide | [1] |

| M7 | Hydroxylated metabolite | Hydroxylation | Glucuronide | [1] |

| M8 | Dihydroxy-metabolite | Dihydroxylation | Glucuronide | [1] |

| M9 | Trihydroxy-metabolite | Trihydroxylation | Glucuronide | [1] |

| S1, S2 | Sulfated metabolites | Sulfation | Sulfate | [2] |

| G2, G6, G7 | Glucuronidated metabolites | Glucuronidation | Glucuronide | [2] |

| M2, M4, M6 | Free metabolites | - | Free | [2] |

Experimental Protocols

In Vitro Metabolism with Human Liver S9 Fraction

This protocol outlines a general procedure for studying the metabolism of this compound using human liver S9 fractions.

1. Reagents and Materials:

-

This compound

-

Human Liver S9 Fraction

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (e.g., deuterated steroid)

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver S9 fraction, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the incubation mixture.

-

For studying phase II metabolism, include UDPGA and/or PAPS in the incubation mixture.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge to pellet the protein.

-

Transfer the supernatant for analysis by LC-MS/MS or GC-MS.

Analysis of Urinary Metabolites by GC-MS

This protocol describes a typical workflow for the analysis of this compound metabolites in urine.

1. Sample Preparation:

-

To a 2 mL urine sample, add an internal standard.

-

Adjust the pH to 7.0 with phosphate buffer.

-

Add β-glucuronidase from E. coli to hydrolyze glucuronide conjugates.

-

Incubate at 50-60°C for 1-3 hours.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a derivatizing agent. A common agent for steroids is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.

-

Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a capillary column suitable for steroid analysis (e.g., HP-1ms).

-

Employ a temperature program to achieve separation of the metabolites.

-

Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for detection and identification.

Analysis of Intact Conjugated Metabolites by LC-MS/MS

This protocol allows for the direct analysis of phase II metabolites without prior hydrolysis.

1. Sample Preparation:

-

To a urine sample, add an internal standard.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the metabolites.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/water).

2. LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as water and acetonitrile, often with a modifier like formic acid.

-

Operate the mass spectrometer in a full scan and product ion scan mode to identify the precursor and product ions of the conjugated metabolites. Accurate mass measurement using a high-resolution mass spectrometer (e.g., QTOF-MS) is crucial for confident identification.[2]

Visualizations

Caption: Phase I and Phase II metabolic pathways of this compound.

Caption: Experimental workflow for in vitro metabolism of this compound.

Caption: Workflow for GC-MS analysis of urinary this compound metabolites.

References

- 1. scielo.br [scielo.br]

- 2. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replacing PAPS: In vitro phase II sulfation of steroids with the liver S9 fraction employing ATP and sodium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Anabolic to Androgenic Ratio of Methasterone in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methasterone, also known as methyldrostanolone or Superdrol, is a synthetic and orally active anabolic-androgenic steroid (AAS). While never marketed for medical use, it gained notoriety as a "designer steroid" in the dietary supplement market.[1] This technical guide provides an in-depth analysis of the anabolic to androgenic ratio of this compound as determined in preclinical models. It includes a summary of the quantitative data, a detailed description of the standard experimental protocol used for such determinations, and a visualization of the relevant biological pathways.

Quantitative Anabolic and Androgenic Data

The anabolic and androgenic activity of this compound was determined in preclinical studies and is most frequently cited from the work of Vida in "Androgens and Anabolic Agents."[1] The findings are summarized in the table below, using methyltestosterone as the reference compound.

| Compound | Anabolic Activity | Androgenic Activity | Anabolic to Androgenic Ratio (Q-ratio) |

| Methyltestosterone | 100% | 100% | 1 |

| This compound | 400% | 20% | 20 |

Table 1: Anabolic and Androgenic Activity of this compound Relative to Methyltestosterone.

This high Q-ratio of 20 indicates that this compound is significantly more anabolic than it is androgenic, which was a desirable characteristic for its intended, albeit illicit, use in bodybuilding.[1]

Experimental Protocols: The Hershberger Assay

Animal Model and Preparation

-

Species: Rat (typically used strain, e.g., Sprague-Dawley).

-

Sex: Male.

-

Age: Peripubertal (castrated around postnatal day 42).

-

Procedure: Animals are castrated to remove the endogenous source of androgens. A post-castration period of 7-10 days is allowed for the regression of androgen-dependent tissues.

Dosing and Administration

-

Test Substance: this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Reference Androgen: Testosterone propionate (TP) is used as a positive control to confirm the responsiveness of the animal model.

-

Administration Route: Typically oral gavage or subcutaneous injection.

-

Dosing Regimen: Animals are dosed daily for 10 consecutive days.

-

Groups:

-

Vehicle control (castrated animals receiving only the vehicle).

-

Testosterone propionate control (castrated animals receiving a standard dose of TP).

-

This compound groups (castrated animals receiving various dose levels of this compound).

-

Endpoint Measurement

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Tissue Collection: The following five androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate (VP)

-

Seminal vesicles (SV) (including coagulating glands and their fluids)

-

Levator ani-bulbocavernosus (LABC) muscle

-

Cowper's glands (COW)

-

Glans penis (GP)

-

-

Anabolic vs. Androgenic Tissues:

-

The LABC muscle is considered an indicator of anabolic (myotrophic) activity.

-

The VP, SV, COW, and GP are considered indicators of androgenic activity.

-

Data Analysis

The anabolic and androgenic effects are determined by comparing the weights of the respective tissues in the this compound-treated groups to the vehicle control group. The ratio is then calculated relative to the effects of a reference steroid, such as methyltestosterone.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow of the Hershberger Assay

Androgen Receptor Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its effects by binding to and activating the androgen receptor (AR). This initiates a cascade of events leading to changes in gene expression that promote muscle growth (anabolic effects) and the development of male characteristics (androgenic effects).

Conclusion

Preclinical data clearly establish this compound as a potent anabolic steroid with significantly lower androgenic activity compared to methyltestosterone, as evidenced by its high Q-ratio of 20. The Hershberger assay serves as the foundational experimental model for determining these properties. The mechanism of action is mediated through the androgen receptor signaling pathway, leading to the pronounced anabolic effects sought by users. This guide provides a comprehensive overview of these aspects for research and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary urinary metabolites of Methasterone (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one), a potent synthetic anabolic-androgenic steroid. Understanding the biotransformation of this compound is critical for its detection in anti-doping contexts and for evaluating its pharmacological and toxicological profiles. This document summarizes key findings from human metabolism studies, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and analytical workflows.

Core Findings: this compound Metabolism

This compound undergoes extensive Phase I and Phase II metabolism in humans before its excretion in urine. The primary metabolic routes include hydroxylation, reduction, and epimerization, followed by conjugation with glucuronic acid.[1][2] While sulfate conjugates have been investigated, they appear to be minor metabolites.[1][2] The majority of metabolites are excreted as glucuronide conjugates, with very few found in their free form.[3]

Quantitative Analysis of Urinary Metabolites

The following tables summarize the key urinary metabolites of this compound identified in human studies, along with their proposed structures and detection windows. This data is crucial for developing robust analytical methods for monitoring this compound use.

Table 1: Primary Phase I Urinary Metabolites of this compound

| Metabolite ID | Proposed Chemical Structure | Detection Window (Days) | Analytical Method | Reference |

| M1 | 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one (this compound) | Up to 3 | GC-MS | [1] |

| M2 | 3α-hydroxy-2α,17α-dimethyl-5α-androstan-17-one | Up to 9 | GC-MS | [1] |

| M3 | Not explicitly defined in primary source | - | GC-MS | [1] |

| M4 | 2β,3α-dihydroxy-2α,17α-dimethyl-5α-androstane | Up to 9 | GC-MS | [1] |

| M5 | 2,3-diol metabolite isomer | - | GC-MS | [4] |

| M6 | Hydroxylated metabolite | - | GC-MS | [1] |

| M7 | Not explicitly defined in primary source | - | GC-MS | [1] |

| M8 | Long-term metabolite | - | GC-MS | [1] |

| M9 | 2ξ,16ξ,17β-trihydroxy-2α,17α-dimethyl-5α-androstan-3-one | - | GC-MS | [1] |

| Unnamed | 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | - | GC-MS | [3] |

Table 2: Primary Phase II Conjugated Urinary Metabolites of this compound

| Metabolite ID | Proposed Chemical Structure | Detection Window (Days) | Analytical Method | Reference |

| G2 | 18-nor-17β-hydroxymethyl-2α, 17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide | Up to 10 | LC-QTOF-MS | [2][5] |

| G3 (free fraction) | Dihydrothis compound | Up to 5 | GC-MS | [2] |

| S1 | Sulfate Conjugate | - | LC-QTOF-MS | [2] |

| S2 | Sulfate Conjugate | - | LC-QTOF-MS | [2] |

Experimental Protocols

The identification and quantification of this compound metabolites have been primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[1][2]

Sample Preparation (General Workflow)

A common workflow for the extraction of this compound and its metabolites from urine involves the following steps:

-

Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase from Escherichia coli to cleave the glucuronide conjugates, releasing the Phase I metabolites.[6]

-

Liquid-Liquid Extraction (LLE): The hydrolyzed urine is extracted with an organic solvent, such as a mixture of pentane and diethyl ether or tert-butylmethylether (TBME), to isolate the steroids.[1][2]

-

Derivatization (for GC-MS): The extracted metabolites are derivatized, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst, to increase their volatility and improve their chromatographic and mass spectrometric properties.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: Typically a non-polar capillary column (e.g., DB-1ms or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 180°C, ramping to 240°C, and then to 310°C.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Detection: Full scan mode for metabolite identification and selected ion monitoring (SIM) mode for targeted analysis.[1]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis

-

Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes.

-

Mass Analyzer: QTOF, providing high-resolution mass data for accurate mass measurements and elemental composition determination.

-

Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode to obtain fragmentation patterns for structural elucidation.[2]

Visualizing this compound's Metabolic Journey and Analysis

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and the typical experimental workflow for its detection in urine.

References

- 1. scielo.br [scielo.br]

- 2. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolism of the Anabolic Steroid this compound: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Impact of 17α-Alkylation on Methasterone's Oral Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the crucial role of 17α-alkylation in enhancing the oral bioavailability of the synthetic anabolic-androgenic steroid (AAS), Methasterone (also known as methyldrostanolone or Superdrol). Through a comprehensive review of available data, this document outlines the pharmacokinetic principles underlying this structural modification, presents comparative bioavailability data, details relevant experimental methodologies, and illustrates the associated signaling pathways. The significant increase in oral efficacy afforded by the 17α-methyl group is a cornerstone of this compound's pharmacological profile, a modification that simultaneously introduces a notable risk of hepatotoxicity.

Introduction: The Challenge of Oral Steroid Delivery

Native steroid hormones, such as testosterone and its derivatives, generally exhibit poor oral bioavailability due to extensive first-pass metabolism in the liver. Upon oral ingestion, these compounds are rapidly absorbed from the gastrointestinal tract and transported via the portal vein to the liver, where they are efficiently metabolized and inactivated by enzymes before reaching systemic circulation. This metabolic barrier necessitates alternative administration routes, such as intramuscular injections, to achieve therapeutic efficacy.

To overcome this limitation, medicinal chemists have developed structural modifications to protect the steroid nucleus from hepatic degradation. One of the most effective and widely employed strategies for enhancing the oral activity of anabolic steroids is 17α-alkylation. This involves the addition of an alkyl group, typically a methyl or ethyl group, to the C17α position of the steroid.

This compound, a potent synthetic anabolic steroid, is a prime example of a 17α-alkylated compound. It is the 17α-methylated derivative of drostanolone.[1] This structural alteration is the primary reason for its high oral bioavailability and potent anabolic effects. This guide will explore the profound effects of this chemical modification on this compound's pharmacokinetic profile.

The Mechanism of 17α-Alkylation in Enhancing Oral Bioavailability

The addition of a methyl group at the 17α-position of the steroid backbone sterically hinders the enzymatic oxidation of the 17β-hydroxyl group to a 17-keto group. This oxidation is a primary pathway for the inactivation of anabolic steroids in the liver. By blocking this metabolic route, 17α-alkylation allows a significantly larger fraction of the administered dose of this compound to bypass hepatic first-pass metabolism and enter the systemic circulation in its active form.

The logical relationship between 17α-alkylation and increased oral bioavailability can be visualized as follows:

Quantitative Data on Oral Bioavailability

The 17α-alkylation of drostanolone to create this compound has a dramatic impact on its oral bioavailability. The following table summarizes the available quantitative data for these two compounds. It is important to note that the primary sources for these exact figures are not from peer-reviewed clinical studies but are widely cited in pharmacological databases and literature.

| Compound | Chemical Structure | 17α-Alkylation | Oral Bioavailability (%) | Source |

| Drostanolone | 2α-methyl-5α-androstan-17β-ol-3-one | No | 0-2% | [2][3] |

| This compound | 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one | Yes (Methyl group) | ~50% | [4] |

Table 1: Comparison of Oral Bioavailability between Drostanolone and this compound.

The data clearly illustrates that the addition of the 17α-methyl group increases the oral bioavailability by a factor of approximately 25. This substantial increase is directly attributable to the protective effect of the alkyl group against hepatic metabolism.

Experimental Protocols for Determining Oral Bioavailability

Determining the absolute oral bioavailability of a compound like this compound involves a pharmacokinetic study, typically in an animal model, that compares the plasma concentration-time profiles after oral and intravenous (IV) administration. Below is a representative, detailed protocol synthesized from established methodologies for pharmacokinetic studies of steroids.

Animal Model

-

Species: Male Wistar rats (250-300g) are commonly used for pharmacokinetic studies of steroids.

-

Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. A 12-hour light/dark cycle is maintained.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

Experimental Design

A crossover study design is often employed, where each animal receives both the oral and intravenous formulations, separated by a washout period of at least one week to ensure complete elimination of the drug from the previous administration.

Drug Formulation and Administration

-

Oral Formulation: this compound is suspended in a vehicle suitable for oral gavage, such as a mixture of olive oil or a 0.5% aqueous solution of carboxymethyl cellulose. A typical dose for a preclinical study might be 10 mg/kg.

-

Intravenous Formulation: For IV administration, this compound is dissolved in a biocompatible solvent system, such as a mixture of ethanol, propylene glycol, and saline. A typical IV dose would be significantly lower than the oral dose, for example, 1 mg/kg.

-

Administration:

-

Oral: Administered via oral gavage to ensure accurate dosing.

-

Intravenous: Administered as a bolus injection into a cannulated tail vein.

-

Blood Sampling

-

Cannulation: For serial blood sampling, the jugular or femoral vein of the rats can be cannulated a day before the experiment.

-

Sampling Schedule: Blood samples (approximately 0.2 mL) are collected into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of this compound).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant is then transferred and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Calibration and Quality Control: A calibration curve is prepared by spiking known concentrations of this compound into blank plasma. Quality control samples at low, medium, and high concentrations are analyzed with the study samples to ensure the accuracy and precision of the assay.

Pharmacokinetic Analysis and Bioavailability Calculation

-

Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters for both oral and IV routes using non-compartmental analysis. These parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

-

-

Absolute Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the following formula, which corrects for the differences in administered doses:

F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Signaling Pathway of this compound

As a synthetic anabolic-androgenic steroid, this compound exerts its biological effects primarily through its interaction with the androgen receptor (AR). The signaling pathway is initiated by the binding of this compound to the AR in the cytoplasm of target cells.

Upon binding, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and translocates into the nucleus. In the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of messenger RNA (mRNA). The mRNA is then translated into proteins that are responsible for the anabolic effects of this compound, such as increased muscle protein synthesis.[6][7]

Conclusion

The 17α-alkylation of this compound is a critical structural modification that dramatically enhances its oral bioavailability from virtually none to approximately 50%. This is achieved by sterically hindering the primary route of hepatic first-pass metabolism. While this modification is key to its efficacy as an oral anabolic agent, it is also intrinsically linked to the potential for hepatotoxicity, a significant consideration for its use. The methodologies and pathways detailed in this guide provide a technical foundation for understanding and further investigating the pharmacokinetic and pharmacodynamic properties of this compound and other 17α-alkylated anabolic steroids. Future research should focus on obtaining more precise, citable data on the oral bioavailability of this compound through well-controlled preclinical and, if ethically permissible, clinical studies.

References

- 1. A study to demonstrate the potential of Anabolic Androgen Steroid to activate oxidative tissue damage, nephrotoxicity and decline endogenous antioxidant system in renal tissue of Adult Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 3. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of Novel Methasterone Metabolites

For Researchers, Scientists, and Drug Development Professionals